molecular formula C21H31NO B14160251 3-Oxopregnane-21-nitrile CAS No. 31020-66-3

3-Oxopregnane-21-nitrile

Cat. No.: B14160251
CAS No.: 31020-66-3
M. Wt: 313.5 g/mol
InChI Key: YSGOVZOJQGEJRH-UHFFFAOYSA-N
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Description

3-Oxopregnane-21-nitrile: is a chemical compound belonging to the class of steroids It is characterized by the presence of a nitrile group (-CN) at the 21st position and a keto group (C=O) at the 3rd position of the pregnane skeleton

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Oxopregnane-21-nitrile typically involves the conversion of primary amides into nitriles. One efficient method involves the use of phosphorus-based reagents such as tris-(dimethylamino)phosphine (P(NMe2)3), phosphorus trichloride (PCl3), or triphenylphosphite (P(OPh)3). These reactions are conducted under mild conditions and display broad substrate scope and good functional group tolerance .

Industrial Production Methods

Industrial production of this compound may involve large-scale dehydration of primary amides using dehydrating agents such as thionyl chloride (SOCl2) or phosphorus oxychloride (POCl3). These methods are preferred due to their high efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

3-Oxopregnane-21-nitrile undergoes various chemical reactions, including:

    Oxidation: Conversion of the nitrile group to carboxylic acids.

    Reduction: Reduction of the nitrile group to primary amines.

    Substitution: Nucleophilic substitution reactions involving the nitrile group.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or diisobutylaluminum hydride (DIBAL-H) are typical reducing agents.

    Substitution: Alkyl halides in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Primary amines.

    Substitution: Various substituted nitriles depending on the nucleophile used.

Scientific Research Applications

3-Oxopregnane-21-nitrile has a wide range of applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential role in biological processes and as a probe for biochemical pathways.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of 3-Oxopregnane-21-nitrile involves its interaction with specific molecular targets and pathways. The nitrile group can enhance binding affinity to certain enzymes or receptors, leading to modulation of their activity. This compound may also participate in redox reactions, influencing cellular oxidative states and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    3-Oxopregnane-21-aldehyde: Similar structure but with an aldehyde group instead of a nitrile group.

    3-Oxopregnane-21-carboxylic acid: Contains a carboxylic acid group at the 21st position.

    3-Hydroxy-pregnane-21-nitrile: Similar structure with a hydroxyl group at the 3rd position.

Uniqueness

3-Oxopregnane-21-nitrile is unique due to the presence of both a keto group and a nitrile group, which confer distinct chemical reactivity and biological activity. This dual functionality allows for diverse applications in synthetic chemistry and potential therapeutic uses .

Properties

CAS No.

31020-66-3

Molecular Formula

C21H31NO

Molecular Weight

313.5 g/mol

IUPAC Name

2-(10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl)acetonitrile

InChI

InChI=1S/C21H31NO/c1-20-11-8-19-17(18(20)6-4-14(20)9-12-22)5-3-15-13-16(23)7-10-21(15,19)2/h14-15,17-19H,3-11,13H2,1-2H3

InChI Key

YSGOVZOJQGEJRH-UHFFFAOYSA-N

Canonical SMILES

CC12CCC(=O)CC1CCC3C2CCC4(C3CCC4CC#N)C

Origin of Product

United States

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